molecular formula C21H18ClN3O3S B11361560 Methyl 2-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate

Methyl 2-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B11361560
M. Wt: 427.9 g/mol
InChI Key: QMRGVZXUMKHEJP-UHFFFAOYSA-N
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Description

Methyl 2-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate: is a complex organic compound with a unique structure that includes a pyrimidine ring, a benzoate ester, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as chloroacetaldehyde and guanidine derivatives.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrimidine derivative with 2-methylbenzylthiol under suitable conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of Methyl 2-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, while the thioether linkage can modulate the compound’s reactivity and binding affinity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The combination of a pyrimidine ring, thioether linkage, and benzoate ester is unique and contributes to the compound’s distinct properties.

Properties

Molecular Formula

C21H18ClN3O3S

Molecular Weight

427.9 g/mol

IUPAC Name

methyl 2-[[5-chloro-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C21H18ClN3O3S/c1-13-7-3-4-8-14(13)12-29-21-23-11-16(22)18(25-21)19(26)24-17-10-6-5-9-15(17)20(27)28-2/h3-11H,12H2,1-2H3,(H,24,26)

InChI Key

QMRGVZXUMKHEJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3C(=O)OC)Cl

Origin of Product

United States

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